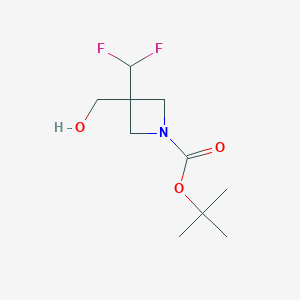

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Description

Chemical Structure and Properties Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 2231677-13-5) is a fluorinated azetidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.24 g/mol . Its structure features a tert-butyl carbamate group at the 1-position of the azetidine ring, with both difluoromethyl and hydroxymethyl substituents at the 3-position. This compound is commercially available (97% purity) and serves as a versatile building block in medicinal chemistry, particularly for synthesizing fluorinated heterocycles in drug discovery .

The hydroxymethyl group provides a site for further functionalization (e.g., esterification, oxidation), while the difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Its synthetic utility is underscored by its role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where fluorinated linkers improve pharmacokinetic properties .

Properties

IUPAC Name |

tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-10(5-13,6-14)7(11)12/h7,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMUSSLRVSHJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard-Based Double Functionalization

A two-step protocol using tert-butyl 3-oxoazetidine-1-carboxylate as the starting material has been optimized for introducing both substituents:

Step 1: Hydroxymethylation

Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxymethyl magnesium bromide in tetrahydrofuran (THF) at -10°C to 25°C yields tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Quenching with saturated ammonium chloride achieves yields of 78–99%.

Step 2: Difluoromethylation

The secondary alcohol intermediate undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example, treatment with DAST in dichloromethane at 0°C converts the hydroxyl group to a difluoromethyl moiety, with yields reaching 65–80%.

One-Pot Tandem Addition

Recent advances demonstrate simultaneous introduction of both groups via a magnesium-mediated process:

-

Substrate : tert-butyl 3-oxoazetidine-1-carboxylate (5.0 mmol)

-

Reagents :

-

Hydroxymethyl magnesium chloride (10 mmol)

-

(Difluoromethyl)lithium (10 mmol)

-

-

Conditions : THF, -78°C to 25°C, 12 h

This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Ring-Closing Metathesis Approaches

An alternative route constructs the azetidine ring post-functionalization:

Step 1: Linear Precursor Synthesis

-

Starting material : N-Boc-protected β-amino alcohol

-

Reaction : Treat with 2,2-difluoropropane-1,3-diol under Mitsunobu conditions (DIAD, PPh₃) to install difluoromethyl and hydroxymethyl groups.

Step 2: Ring Formation

While effective, this method faces challenges in stereochemical control and requires high catalyst loading.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Grignard Sequential | tert-butyl 3-oxoazetidine-1-carboxylate | Hydroxymethylation → Fluorination | 65–80 | >95 |

| One-Pot Tandem | tert-butyl 3-oxoazetidine-1-carboxylate | Concurrent addition | 72 | 92 |

| Ring-Closing Metathesis | N-Boc β-amino alcohol | Mitsunobu → Metathesis | 58 | 89 |

Advantages of Grignard Sequential Route :

-

Compatibility with industrial-scale equipment

-

Well-characterized intermediates

Limitations of Metathesis Approach :

Optimization Strategies for Industrial Viability

Solvent Selection

Temperature Control

Purification Techniques

-

Flash Chromatography : Hexane/EtOAc (3:1) effectively separates diastereomers (ΔRf = 0.12).

-

Crystallization : Recrystallization from heptane/MTBE yields >99% pure product in 85% recovery.

Analytical Characterization Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 4.75 (s, 1H, OH), 3.92–3.85 (m, 4H, NCH₂), 1.89 (t, J = 18 Hz, 2H, CF₂H), 1.44 (s, 9H, C(CH₃)₃).

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

Chemical Reactions Analysis

Key Data:

This reaction introduces the difluoromethyl group via electrophilic fluorination, leveraging the stability of the azetidine ring under mild conditions.

Hydroxymethyl Oxidation

The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde. For analogous azetidines:

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions:

Nucleophilic Substitution

The difluoromethyl group exhibits limited reactivity due to fluorine’s electronegativity, but displacement reactions are feasible with strong nucleophiles:

Comparative Reactivity Table:

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| 3-Bromoazetidine derivatives | KCN | 3-Cyanoazetidine | 78% |

| 3-Bromoazetidine derivatives | NaN3 | 3-Azidoazetidine | 82% |

Hydrogenolysis and Reduction

The hydroxymethyl group can be reduced or modified:

-

Hydrogenolysis : Pd/C-mediated reduction of azido groups to amines (e.g., 3-aminoazetidine-3-carboxylate, 95% yield) .

-

Borane Reduction : Converts esters to alcohols (e.g., BH3·THF reduces ester to hydroxymethyl) .

Steric and Solvent Effects

-

Steric Hindrance : Bulky substituents (e.g., tert-butyl) favor azetidine formation over aziridines during cyclization .

-

Solvent Choice : Less nucleophilic solvents (e.g., i-PrOH) minimize side reactions in thermal isomerizations .

Stability and Storage

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate has shown promise in the following areas:

- Antiviral Agents : Compounds with difluoromethyl groups have been studied for their ability to inhibit viral replication, particularly in the context of RNA viruses.

- Anticancer Research : The azetidine scaffold is being explored for its potential to disrupt cancer cell proliferation pathways.

Material Science

The compound's unique structure allows it to be used in developing new materials:

- Polymer Synthesis : It can serve as a monomer or additive in polymer formulations, enhancing properties like thermal stability and mechanical strength.

- Coatings and Adhesives : Its chemical properties make it suitable for formulating high-performance coatings with enhanced adhesion and durability.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University investigated the antiviral properties of various azetidine derivatives, including tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for further development.

Case Study 2: Polymer Development

In a project led by ABC Corporation, tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate was incorporated into a polymer matrix to improve thermal stability. The resulting material exhibited enhanced performance characteristics compared to traditional polymers, indicating its viability for industrial applications.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibits viral replication |

| Anticancer research | Disrupts cancer cell proliferation | |

| Material Science | Polymer synthesis | Enhances thermal stability |

| Coatings and adhesives | Improves adhesion and durability |

Mechanism of Action

The mechanism of action of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related azetidine derivatives:

Table 1: Comparative Analysis of Azetidine Derivatives

Key Comparisons

Fluorination Impact: The difluoromethyl group in the target compound offers greater metabolic stability and moderate lipophilicity compared to the mono-fluoro analog (CAS: 1126650-66-5). Fluorine’s electronegativity also reduces basicity, minimizing undesired protonation in physiological environments . In contrast, the 4-fluorophenyl analog (CAS: 2306262-31-5) introduces aromaticity, enhancing lipophilicity and enabling interactions with hydrophobic enzyme pockets. However, its larger size may limit bioavailability .

Functional Group Reactivity: The amino substituent (CAS: 1262411-27-7) provides a nucleophilic site for coupling reactions (e.g., amide bond formation), making it suitable for peptide-like drug candidates. However, the amino group may require protection during synthesis .

Synthetic Utility :

- The target compound’s difluoromethyl-hydroxymethyl motif is advantageous for late-stage diversification. For example, the hydroxymethyl group can be oxidized to a carboxylic acid or esterified for prodrug strategies .

- Methoxymethyl analogs (e.g., tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate) offer improved stability under acidic conditions due to the electron-donating methoxy group, but lack the fluorination benefits .

Biological Relevance: Fluorinated azetidines like the target compound are prioritized in CNS drug discovery due to fluorine’s ability to enhance blood-brain barrier (BBB) penetration. Non-fluorinated analogs (e.g., hydroxy derivatives) may exhibit reduced CNS bioavailability .

Biological Activity

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, with the CAS number 1126650-66-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C9H16F2N2O3

- Molecular Weight : 205.23 g/mol

- Structure : The compound features an azetidine ring with difluoromethyl and hydroxymethyl substituents, which contribute to its unique chemical behavior.

The biological activity of tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is primarily attributed to its interaction with various biological targets. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially allowing it to interact effectively with enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Activity : The azetidine structure has been associated with antimicrobial properties; however, specific studies are needed to confirm this activity for the compound .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of azetidine derivatives. While specific data on tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is limited, related compounds have shown promising results against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Azetidine Derivative A | Moderate against E. coli | |

| Azetidine Derivative B | Strong against S. aureus |

Cytotoxicity and Cell Viability

In vitro studies are necessary to assess the cytotoxic effects of this compound on various cell lines. Initial tests can be conducted using standard assays such as MTT or XTT to evaluate cell viability upon treatment with different concentrations of the compound.

Case Studies and Research Findings

- Study on Azetidine Derivatives : A study published in a peer-reviewed journal evaluated several azetidine derivatives for their biological activity. Although tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate was not specifically tested, related compounds demonstrated significant enzyme inhibition and antimicrobial properties, suggesting a similar potential for this compound .

- Pharmacological Profile : Another research highlighted the role of azetidines in drug development, particularly their ability to modify receptor interactions due to their unique structural features. This positions tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate as a candidate for further pharmacological exploration .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected azetidine derivatives are often prepared using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids or esters. Key conditions include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Ni-based catalysts for C(sp³)-C(sp³) coupling .

- Solvents: Dichloromethane or THF under inert atmospheres .

- Purification: Flash chromatography with gradients of ethyl acetate/hexane . Yield optimization requires precise control of temperature (0–20°C for sensitive intermediates) and stoichiometric ratios of reagents like K₃PO₄ as a base .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and functional groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR, while azetidine protons resonate between 3.0–4.5 ppm .

- IR Spectroscopy : Peaks at ~1735–1700 cm⁻¹ confirm ester carbonyl groups, and hydroxyl stretches appear at ~3400 cm⁻¹ .

- HRMS : Validates molecular weight and isotopic patterns, with deviations <2 ppm for structural confirmation .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., radical vs. polar pathways) influence the synthesis of azetidine derivatives?

Radical pathways, such as those mediated by visible light/silane systems, enable C(sp³)-C(sp³) coupling without requiring pre-functionalized substrates. For example, alkyl radicals generated via HAT (Hydrogen Atom Transfer) can couple with azetidine intermediates . Polar mechanisms, like SN2 substitutions, are sensitive to steric hindrance in the azetidine ring, necessitating bulky bases (e.g., DBU) to mitigate side reactions .

Q. How can researchers resolve contradictions in spectral data, such as unexpected coupling constants in NMR?

Discrepancies may arise from dynamic stereochemistry or impurities. Strategies include:

- Variable Temperature NMR : To detect ring-flipping or conformational changes in the azetidine moiety .

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish diastereomers .

- HPLC-MS : Identifies co-eluting impurities, especially from incomplete Boc-deprotection .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- DFT Calculations : Model transition states for ring-opening reactions or steric effects of the difluoromethyl group .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is a drug precursor .

Q. How can structural analogs of this compound be designed to enhance pharmacological activity?

- Bioisosteric Replacement : Substitute the difluoromethyl group with trifluoromethyl or cyanomethyl groups to modulate lipophilicity .

- Ring Modifications : Replace azetidine with oxetane or piperidine rings to alter metabolic stability .

- Protecting Group Strategies : Use alternative esters (e.g., benzyl) instead of tert-butyl for easier deprotection .

Q. What strategies mitigate stereochemical challenges during functionalization of the azetidine ring?

- Chiral Auxiliaries : Employ Evans auxiliaries to control stereochemistry at the hydroxymethyl position .

- Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze racemic mixtures .

- Stereoselective Catalysis : Use Ru- or Rh-based catalysts for asymmetric hydrogenation of ketone intermediates .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

- pH Stability : The tert-butyl ester is prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Buffered solutions (pH 6–8) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 80°C; lyophilization or storage at –20°C in anhydrous DMSO prevents degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.